molecular formula C11H14O5 B8627458 2,6-Bis(methoxymethoxy)benzaldehyde

2,6-Bis(methoxymethoxy)benzaldehyde

Cat. No.: B8627458
M. Wt: 226.23 g/mol
InChI Key: URQPUXMZAJAFJW-UHFFFAOYSA-N
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Description

2,6-Bis(methoxymethoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Bis(methoxymethoxy)benzaldehyde, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a two-step process:

Protection of hydroxyl groups : React 2,6-dihydroxybenzaldehyde with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., DIPEA) to introduce methoxymethoxy groups at the 2,6-positions.

Oxidation : Use mild oxidizing agents (e.g., PCC or Swern oxidation) to ensure aldehyde functionality is retained .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the product. Purity (>95%) can be verified via HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect singlet peaks for the aldehyde proton (~10 ppm) and methoxymethoxy groups (δ 3.3–3.5 ppm for OCH₃, δ 4.6–5.0 ppm for OCH₂O). Aromatic protons (ortho to substituents) appear as a singlet near δ 7.5 ppm.
  • ¹³C NMR : Key signals include the aldehyde carbon (~190 ppm), OCH₃ (~56 ppm), and OCH₂O (~94 ppm) .
    • IR Spectroscopy : Stretching bands for aldehyde (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) confirm functional groups .

Q. What storage conditions ensure the stability of this compound?

  • Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation or moisture absorption. Stability under these conditions exceeds 12 months .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties of this compound?

  • DFT Studies : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. These predict reactivity in nucleophilic/electrophilic reactions and guide catalyst design .
  • Thermochemical Data : Atomization energies and ionization potentials can be modeled to assess thermodynamic stability .

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Steric Effects : The bulky methoxymethoxy groups at the 2,6-positions hinder axial attack, favoring para-substitution in electrophilic aromatic substitution.
  • Electronic Effects : Electron-donating methoxymethoxy groups activate the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings. Optimize with Pd(OAc)₂ and SPhos ligand in THF/H₂O .

Q. What analytical strategies resolve contradictions in reported spectral data for methoxymethoxy-substituted benzaldehydes?

  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 3,4-bis(2-methoxyethoxy)benzaldehyde ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₄O₅ requires m/z 226.0841). Discrepancies in isotopic patterns may indicate impurities .

Q. How does this compound behave under acidic or basic conditions?

  • Acidic Hydrolysis : Methoxymethoxy groups are cleaved with HCl/MeOH (1:1), regenerating 2,6-dihydroxybenzaldehyde. Monitor via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .
  • Base Stability : The compound is stable in mild bases (pH < 10) but degrades in strong bases (e.g., NaOH) via aldol condensation. Use buffered conditions (pH 7–9) for reactions .

Q. Methodological Considerations

  • Safety Protocols : Handle with nitrile gloves and lab coats. Avoid inhalation/contact; use fume hoods for synthesis .
  • Eco-Toxicity : Prevent environmental release. Decompose waste with Fenton’s reagent (Fe²⁺/H₂O₂) to minimize ecological impact .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2,6-bis(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C11H14O5/c1-13-7-15-10-4-3-5-11(9(10)6-12)16-8-14-2/h3-6H,7-8H2,1-2H3

InChI Key

URQPUXMZAJAFJW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC=C1)OCOC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dihydroxybenzaldehyde (75 mg, 0.54 mmol) was placed in a 20 mL reaction vessel, and dissolved in 1.6 mL of dry dichloromethane. To the solution were added N,N-diisopropylethylamine (0.30 mL, 1.7 mmol), 4-dimethylaminopyridine (4 mg, 0.03 mmol), and chloromethyl methyl ether (103 μL, 0.68 mmol). After being stirred at room temperature overnight, the reaction mixture was diluted with 25 mL of ethyl acetate and 5 mL of 1N HCl, and extracted. The extract was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound as a pale yellow oil (96.9 mg, 79%).
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
103 μL
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.6 mL
Type
solvent
Reaction Step Four
Yield
79%

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